molecular formula C14H14N2O2S B14530204 N-Hydroxy-N'-(4-methoxyphenyl)-N-phenylthiourea CAS No. 62592-93-2

N-Hydroxy-N'-(4-methoxyphenyl)-N-phenylthiourea

Cat. No.: B14530204
CAS No.: 62592-93-2
M. Wt: 274.34 g/mol
InChI Key: GANSDYQHZMFOMT-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Properties

CAS No.

62592-93-2

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

1-hydroxy-3-(4-methoxyphenyl)-1-phenylthiourea

InChI

InChI=1S/C14H14N2O2S/c1-18-13-9-7-11(8-10-13)15-14(19)16(17)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,15,19)

InChI Key

GANSDYQHZMFOMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea typically involves the reaction of N-phenylthiourea with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

N-phenylthiourea+hydroxylamine hydrochlorideN-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea\text{N-phenylthiourea} + \text{hydroxylamine hydrochloride} \rightarrow \text{N-Hydroxy-N'-(4-methoxyphenyl)-N-phenylthiourea} N-phenylthiourea+hydroxylamine hydrochloride→N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and coordination complexes.

    Medicine: It is investigated for its potential as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and catalytic activity.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active site residues.

    Protein Interactions: It can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N’-phenylthiourea: Lacks the methoxy group on the phenyl ring.

    N-Hydroxy-N’-(4-chlorophenyl)-N-phenylthiourea: Contains a chlorine atom instead of a methoxy group.

    N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea: Contains a methyl group instead of a methoxy group.

Uniqueness

N-Hydroxy-N’-(4-methoxyphenyl)-N-phenylthiourea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable compound for various applications.

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